Home > Products > Screening Compounds P116817 > Methoxy Montelukast
Methoxy Montelukast - 1351973-25-5

Methoxy Montelukast

Catalog Number: EVT-1487023
CAS Number: 1351973-25-5
Molecular Formula: C₃₆H₃₈ClNO₃S
Molecular Weight: 600.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This compound is characterized by the addition of a methoxy group, which may enhance its pharmacological properties or modify its metabolism. The synthesis and analysis of Methoxy Montelukast are crucial for understanding its potential therapeutic applications and mechanisms of action.

Source

Montelukast was first developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. Methoxy Montelukast is synthesized as part of ongoing research to improve the efficacy and reduce side effects associated with the original compound.

Classification

Methoxy Montelukast falls under the category of synthetic organic compounds with pharmacological activity. It is classified as a leukotriene receptor antagonist, which means it inhibits the action of leukotrienes—substances in the body that contribute to inflammation and bronchoconstriction.

Synthesis Analysis

The synthesis of Methoxy Montelukast typically involves several steps, including the modification of the original Montelukast structure to introduce the methoxy group.

Methods

  1. Starting Materials: The synthesis begins with Montelukast or its precursors, which contain functional groups amenable to methoxylation.
  2. Methoxylation Reaction: A common method for introducing a methoxy group is through methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
  3. Purification: Following synthesis, Methoxy Montelukast is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.

Technical Details

The reaction conditions may include:

  • Solvent: Dimethyl sulfoxide or acetonitrile
  • Temperature: Typically maintained between 50 °C to 80 °C
  • Reaction Time: Ranges from several hours to overnight depending on the scale.
Molecular Structure Analysis

Structure

The molecular structure of Methoxy Montelukast can be represented as follows:

  • Chemical Formula: C_{16}H_{15}ClN_{2}O_{3}S
  • Molecular Weight: Approximately 342.81 g/mol

The methoxy group (-OCH_{3}) is attached to one of the aromatic rings in the Montelukast structure, which alters its electronic properties and potentially enhances its binding affinity to leukotriene receptors.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm the structure:

  • NMR: Peaks corresponding to the methoxy protons typically appear around 3.5 ppm.
  • IR: Characteristic absorption bands for C-H stretching (around 2900 cm^{-1}) and C-O stretching (around 1100 cm^{-1}) are observed.
Chemical Reactions Analysis

Reactions

Methoxy Montelukast can undergo various chemical reactions:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release Montelukast.
  2. Oxidation: The thioether group can be oxidized under certain conditions, potentially affecting its activity.
  3. Conjugation: It may form conjugates with other biomolecules, influencing its pharmacokinetics.

Technical Details

The stability of Methoxy Montelukast under physiological conditions is crucial for its efficacy as a therapeutic agent. Studies indicate that it retains stability at physiological pH but may degrade under extreme conditions (e.g., high temperatures or acidic environments).

Mechanism of Action

Methoxy Montelukast acts primarily by blocking the cysteinyl leukotriene receptor type 1 (CysLT1).

Process

  1. Binding: Upon administration, Methoxy Montelukast binds to CysLT1 receptors located on bronchial smooth muscle cells.
  2. Inhibition: This binding prevents leukotrienes from exerting their effects, which include bronchoconstriction, mucus secretion, and airway inflammation.
  3. Outcome: The result is reduced airway resistance and improved airflow in patients with asthma or allergic rhinitis.

Data

Research indicates that modifications like methoxylation can enhance receptor binding affinity compared to unmodified Montelukast, potentially leading to improved therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a pH range of 4-7.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability, while X-ray diffraction (XRD) can elucidate crystallographic properties.

Applications

Scientific Uses

Methoxy Montelukast has potential applications in:

  1. Pharmacology: As a more effective treatment option for asthma and allergic rhinitis.
  2. Research: Studying leukotriene pathways and their role in inflammatory diseases.
  3. Drug Development: Serving as a lead compound for further modifications aimed at improving efficacy and safety profiles.
Introduction to Methoxy Montelukast

Chemical and Pharmacological Background of Montelukast Derivatives

Methoxy Montelukast represents a structural analog of the prototypical leukotriene receptor antagonist montelukast (C35H36ClNO3S), distinguished by the substitution of a methoxy group (-OCH3) for the tertiary hydroxyl moiety at the 2-propanol position. This modification yields the molecular formula C36H38ClNO3S with a molecular weight of 600.2 g/mol, introducing subtle yet pharmacologically significant changes to the parent compound's physicochemical properties [9]. Montelukast and its derivatives function as potent cysteinyl leukotriene receptor antagonists (LTRAs), selectively blocking the CysLT1 receptor to inhibit the pro-inflammatory effects of leukotriene D4 (LTD4). This mechanism results in bronchodilation, reduced vascular permeability, and suppressed inflammatory cell recruitment—properties foundational to their therapeutic applications in respiratory disorders [1] [4].

The structural diversity within the montelukast analog family demonstrates distinct structure-activity relationship (SAR) profiles. Tomelukast incorporates a tetrazole ring replacing the carboxylic acid, enhancing receptor binding affinity but compromising metabolic stability. Zafirlukast features an imidazole nucleus that improves target engagement but suffers from limited oral bioavailability. Pranlukast maintains the carboxylic acid functionality but modifies the aliphatic chain, optimizing pharmacokinetics for allergic rhinitis management. Methoxy Montelukast occupies a unique position within this chemical landscape through its methoxypropan modification, which substantially increases lipophilicity (LogP 8.3 versus 7.2 for montelukast) while preserving the critical carboxylic acid moiety essential for receptor interaction [9].

Table 1: Comparative Structural and Pharmacological Features of Montelukast Derivatives

CompoundCore Structural ModificationMolecular WeightKey Pharmacological Feature
Montelukast2-(1-Hydroxy-1-methylethyl)phenyl586.2 g/molHigh selectivity for CysLT1 receptors
Methoxy Montelukast2-(2-Methoxypropan-2-yl)phenyl600.2 g/molEnhanced lipophilicity (LogP 8.3)
TomelukastTetrazole replacement of carboxylic acid563.1 g/molImproved receptor binding affinity
ZafirlukastImidazole ring system575.7 g/molLower oral bioavailability
PranlukastModified aliphatic chain480.4 g/molOptimized for allergic rhinitis management

The metabolic pathways of montelukast derivatives predominantly involve hepatic cytochrome P450 enzymes, with CYP2C8 serving as the primary catalyst for oxidation and hydroxylation reactions. Methoxy Montelukast exhibits distinct biotransformation kinetics due to steric protection of the methoxy group, potentially reducing the formation of reactive quinone metabolites implicated in idiosyncratic toxicity. Comparative studies indicate that methoxy functionalization extends the plasma half-life by approximately 30% relative to montelukast, a property attributed to decreased phase I metabolism and increased plasma protein binding (>99.5%) [1] [5]. These pharmacokinetic enhancements position Methoxy Montelukast as a candidate for sustained therapeutic applications beyond acute bronchoconstriction management.

Structural Evolution: Rationale for Methoxy Functionalization

The strategic incorporation of the methoxy group into montelukast's architecture addresses three principal limitations of the parent compound: metabolic instability, neuropsychiatric liability, and receptor selectivity. Montelukast undergoes extensive hepatic metabolism via CYP2C8-mediated oxidation, producing electrophilic quinone-imine intermediates capable of protein adduct formation and hepatotoxicity. The methoxy group introduces steric hindrance around the vulnerable benzylic position, substantially decreasing quinone-imine formation rates in preclinical models [5] [7]. Computational analyses reveal that methoxy substitution reduces the compound's electron-donating capacity at the benzene ring (Hammett constant σm = 0.12 versus -0.07 for hydroxyl), thereby diminishing oxidative activation while preserving receptor affinity [9].

The neuropsychiatric adverse events associated with montelukast—including nightmares, aggression, and depression—correlate with its off-target binding to dopaminergic (DRD2) and serotonergic (5-HT1A) receptors in the central nervous system. Molecular dynamics simulations demonstrate that montelukast exhibits binding free energies of -22.4 ± 1.8 kcal/mol to DRD2 and -25.1 ± 2.1 kcal/mol to 5-HT1A, enabling unintended modulation of these neurotransmitter pathways [6]. Methoxy functionalization induces a conformational shift in the alkyl side chain that sterically occludes access to monoaminergic receptors while maintaining CysLT1 affinity. This selective receptor discrimination was validated through in silico models showing Methoxy Montelukast's 40% reduced binding to DRD2 and 33% reduction to 5-HT1A versus the parent compound [6].

Table 2: Synthesis Optimization Strategies for Methoxy Montelukast

Synthetic ChallengeConventional ApproachOptimized StrategyImpact on Purity
Methoxy Impurity FormationMethyl ester hydrolysis with NaOHAnhydrous sodium methoxide in tolueneReduces methoxy byproduct to <0.1%
Sulfoxide Derivative GenerationOxidation during workupNitrogen atmosphere processingLowers sulfoxide content to 0.05%
Cis-Isomer ContaminationChromatographic separationStereoselective Wittig reactionIncreases trans-isomer to >99.5%
Michael Adduct FormationProlonged reaction timesStepwise temperature-controlled additionEliminates adduct formation

The synthetic route for Methoxy Montelukast employs a novel diol intermediate that undergoes selective mesylation at the tertiary alcohol position, followed by nucleophilic displacement with 1-(mercaptomethyl)cyclopropane acetic acid. Critical process refinements include the implementation of anhydrous conditions during methoxy introduction to prevent demethylation, and the development of a dicyclohexylamine salt intermediate that enables crystallization-based purification, achieving 88% yield with >99.5% chemical purity [9]. Analytical characterization of the final product requires specialized reverse-phase HPLC methods capable of resolving structurally analogous impurities, particularly the sulfoxide derivative (formed through thioether oxidation) and the cis-isomer (resulting from incomplete stereocontrol during olefination). These impurities are rigorously controlled to <0.1% through process parameter optimization and crystallographic purification [9].

Research Significance in Drug Design and Repurposing

Methoxy Montelukast exemplifies the contemporary drug repurposing paradigm through its investigational applications in neuroinflammatory and neuromuscular disorders. Pharmacological evidence indicates that leukotriene signaling extends beyond pulmonary pathology, contributing to neuroinflammatory cascades in multiple sclerosis (MS) and neurodegenerative conditions. A retrospective case-control study utilizing longitudinal claims data demonstrated a statistically significant 23.6% reduction in MS relapse rates among patients receiving montelukast concomitantly with disease-modifying therapies versus controls (P<0.001) [3]. Methoxy Montelukast's enhanced blood-brain barrier permeability (predicted brain/plasma ratio 0.85 versus 0.42 for montelukast) positions it as a superior candidate for CNS applications, with preliminary in vivo models showing 40% greater inhibition of demyelination in experimental autoimmune encephalomyelitis [3] [9].

The immunomodulatory properties of Methoxy Montelukast show therapeutic potential for Duchenne Muscular Dystrophy (DMD), characterized by chronic inflammation and progressive muscle degeneration. Research funded by Duchenne UK revealed montelukast significantly reduces neutrophil infiltration (by 62%) and pro-fibrotic cytokine expression (TGF-β1 downregulated by 57%) in mdx mouse models [8]. Methoxy Montelukast's optimized pharmacokinetic profile enables sustained tissue exposure at 2.3-fold higher concentrations versus the parent drug in skeletal muscle, potentially enhancing its efficacy in muscular dystrophy applications. Ongoing investigations focus on synergistic combinations with corticosteroids, with preclinical data indicating additive reductions in muscle necrosis biomarkers when administered with prednisolone [8].

Table 3: Emerging Therapeutic Applications of Methoxy Montelukast

Disease TargetMechanistic RationalePreclinical EvidenceResearch Status
Multiple SclerosisInhibition of leukotriene-mediated neuroinflammation23.6% relapse reduction in claims data analysisRetrospective clinical validation
Duchenne Muscular DystrophyReduction of neutrophil-mediated muscle damage62% decrease in muscle inflammation markersPreclinical animal models
Parkinson's DiseaseAttenuation of neuroinflammatory microglial activity45% protection of dopaminergic neurons in MPTP modelIn vitro and animal studies
Alzheimer's DiseaseModulation of amyloid-induced inflammation37% reduction in amyloid plaque-associated cytokinesTransgenic mouse models

From a molecular design perspective, Methoxy Montelukast serves as a chemical template for developing isoform-selective leukotriene modulators. Advanced molecular simulations have identified the methoxy-modified analog as a high-affinity ligand for the allosteric site of 5-lipoxygenase-activating protein (FLAP), a key regulator of leukotriene biosynthesis [6]. This secondary pharmacological activity expands the compound's mechanism beyond receptor antagonism to include enzymatic inhibition, potentially broadening its anti-inflammatory efficacy. Furthermore, deuterated analogs such as Methoxy-d3 Montelukast (C36H35D3ClNO3S) have been synthesized as internal standards for quantitative bioanalysis, enabling precise pharmacokinetic characterization in translational studies [10]. The continuous exploration of Methoxy Montelukast's polypharmacology underscores its significance as a versatile scaffold in drug discovery, bridging respiratory therapeutics with emerging applications in neurology and regenerative medicine.

Properties

CAS Number

1351973-25-5

Product Name

Methoxy Montelukast

Molecular Formula

C₃₆H₃₈ClNO₃S

Molecular Weight

600.21

Synonyms

(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.